molecular formula C17H22N6 B2993928 N,N-Dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine CAS No. 2379988-41-5

N,N-Dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine

Cat. No.: B2993928
CAS No.: 2379988-41-5
M. Wt: 310.405
InChI Key: GQQLZESSWNOVKF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(4-methylphenyl)-N’-(9-methylpurin-6-yl)ethane-1,2-diamine is a complex organic compound that features both aromatic and purine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(4-methylphenyl)-N’-(9-methylpurin-6-yl)ethane-1,2-diamine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Ethane-1,2-diamine Backbone: This can be achieved through the reaction of appropriate amines with ethylene oxide or similar reagents.

    Introduction of the 4-Methylphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the 9-Methylpurin-6-yl Group: This could be done through nucleophilic substitution reactions or coupling reactions using purine derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the aromatic rings.

    Reduction: Reduction reactions might target the purine ring or other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially on the aromatic ring and the purine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it shows activity against certain biological targets.

Medicine

In medicinal chemistry, the compound could be explored for its therapeutic potential, possibly as an anticancer or antiviral agent.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1-(4-methylphenyl)-ethane-1,2-diamine: Lacks the purine moiety.

    N,N-Dimethyl-1-(4-chlorophenyl)-N’-(9-methylpurin-6-yl)ethane-1,2-diamine: Similar structure but with a chlorine substituent.

Uniqueness

The presence of both the 4-methylphenyl and 9-methylpurin-6-yl groups in N,N-Dimethyl-1-(4-methylphenyl)-N’-(9-methylpurin-6-yl)ethane-1,2-diamine makes it unique, potentially offering a combination of properties not found in other compounds.

Properties

IUPAC Name

N,N-dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6/c1-12-5-7-13(8-6-12)14(22(2)3)9-18-16-15-17(20-10-19-16)23(4)11-21-15/h5-8,10-11,14H,9H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQLZESSWNOVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC2=C3C(=NC=N2)N(C=N3)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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